Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Description
Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a structurally complex molecule featuring a benzocycloheptapyridine core modified with 9-amino, 3-bromo, and 8-chloro substituents, along with an ethyl piperidine carboxylate side chain. The addition of the 9-amino and 3-bromo groups distinguishes it from loratadine, which lacks these substituents, and may influence solubility, receptor binding, or metabolic stability.
Properties
Molecular Formula |
C22H23BrClN3O2 |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
ethyl 4-(14-amino-6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23BrClN3O2/c1-2-29-22(28)27-7-5-13(6-8-27)20-17-11-19(25)18(24)10-14(17)3-4-15-9-16(23)12-26-21(15)20/h9-12H,2-8,25H2,1H3 |
InChI Key |
VBKFMFZWXPDOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)N)CC1 |
Origin of Product |
United States |
Preparation Methods
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the progress of reactions and confirming the structure of the final product.
Data Tables
Given the lack of specific data for Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, we can consider a general approach to synthesizing similar compounds:
| Step | Reaction Conditions | Reagents | Product |
|---|---|---|---|
| 1. Halogenation | Room temperature, solvent like dichloromethane | N-bromosuccinimide (NBS) | Brominated intermediate |
| 2. Amination | Elevated temperature, solvent like ethanol | Ammonia or ammonium hydroxide | Aminated intermediate |
| 3. Coupling | Inert atmosphere, solvent like tetrahydrofuran (THF) | Palladium catalyst, piperidine derivative | Final product |
Research Findings
Research findings on the synthesis of complex organic molecules like Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate highlight the importance of precise control over reaction conditions and the choice of reagents to achieve high yields and purity. The use of advanced analytical techniques is essential for confirming the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro groups can be reduced to form corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the halogen atoms may yield hydrogenated compounds.
Scientific Research Applications
Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Derivatives
Key Observations:
Chlorine at position 8 is conserved across multiple analogs (loratadine, Compound X6, and others), suggesting critical steric or electronic roles in biological activity .
Side Chain Variations :
- Replacement of the ethyl carboxylate (loratadine) with a piperidinecarboxamide (as in ) alters pharmacokinetics, possibly increasing hydrophilicity or modulating target engagement.
- The isopropyl group in Compound 56 highlights the tunability of lipophilicity, which impacts membrane permeability and bioavailability.
Structure-Activity Relationships (SAR)
- Antihistamine Activity: Loratadine’s efficacy as an H1 receptor antagonist is attributed to its planar benzocycloheptapyridine core and ethyl carboxylate side chain . The target compound’s amino and bromo groups may enhance binding affinity or selectivity.
Biological Activity
Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and multiple halogen substitutions, suggests a variety of biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 461.78 g/mol. Its structural complexity includes:
- Piperidine Ring : A six-membered saturated ring that contributes to the compound's basicity and potential interactions with biological targets.
- Halogen Substituents : The presence of bromine and chlorine atoms may enhance lipophilicity and alter binding affinities to various receptors.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.78 g/mol |
| CAS Number | 165740-12-5 |
| Key Functional Groups | Piperidine, bromo, chloro |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. The introduction of halogen groups has been shown to enhance the antibacterial properties of related compounds. For instance, studies on 8-bromo derivatives of berberine revealed increased antibacterial activity correlated with the length of alkyl chains attached to the molecule .
Structure-Activity Relationships (SAR)
The structural modifications in this compound significantly influence its biological activity. The following table summarizes findings from various studies regarding SAR:
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| Berberine | Alkyl substitution at C-8 | Increased antimicrobial activity |
| Desloratadine | Bromination at C-10 | Enhanced potency compared to parent compound |
| Ethyl derivative | Bromo and chloro substitutions | Potential for unique pharmacological profiles |
Pharmacological Potential
The compound's ability to interact with specific biological targets suggests its potential as a therapeutic agent. Preliminary studies indicate that it may act on various receptors or enzymes involved in disease pathways. Molecular docking studies can provide insights into its binding affinities and mechanisms of action.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various pathogens. For example, compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Q & A
Q. What are the primary synthetic routes for this compound, and how can reaction efficiency be assessed?
The compound is synthesized via nucleophilic alkylation/arylation strategies. For example, Grignard reagents (e.g., n-pentyl MgBr) can functionalize the pyridine core under controlled conditions (40°C, 24 h), yielding derivatives like ethyl 4-(8-chloro-4-pentyl-...-ylidene)piperidine-1-carboxylate. Reaction progress is monitored by TLC (Rf = 0.3, petroleum ether/EtOAc = 2:1) . To assess efficiency, screen the reaction against Merck’s Aryl Halide Chemistry Informer Library, which enables comparative analysis of success rates across diverse substrates and conditions .
Q. How is the compound’s purity validated, and what analytical methods are recommended?
Purity is validated using HPLC with UV detection. For example, the Brazilian Pharmacopoeia method specifies:
Q. What precautions are necessary for handling and storage?
Store the compound at -20°C in sealed, dry containers to prevent hydrolysis. Use personal protective equipment (gloves, goggles) due to hazards (H302: harmful if swallowed; H319: causes eye irritation). Avoid exposure to moisture and high temperatures .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives?
Heuristic algorithms like Bayesian optimization are effective for reaction condition screening. For instance:
- Variables : Temperature, solvent polarity, catalyst loading
- Output : Maximize yield or regioselectivity
Bayesian models outperform manual optimization by iteratively predicting high-yield conditions with minimal experimental trials . Pair this with density functional theory (DFT) to predict reactive sites on the benzo-cyclohepta-pyridine core .
Q. How do bromo and chloro substituents influence reactivity and bioactivity compared to analogs?
Comparative studies show:
Q. What strategies resolve contradictions in impurity profiling data?
Discrepancies in impurity quantification often arise from response factor variability. To address this:
Q. How can the compound’s stability under varying pH and temperature conditions be characterized?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 h.
- Oxidative stress : Treat with 3% H₂O₂ at 25°C for 48 h.
- Photolysis : Expose to UV light (λ = 254 nm) for 72 h.
Analyze degradation products via UPLC-QTOF-MS to identify labile sites (e.g., the piperidine-carboxylate ester) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
